molecular formula C21H25N3O3S B2433102 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 384363-57-9

2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B2433102
CAS No.: 384363-57-9
M. Wt: 399.51
InChI Key: YKBJGQYYLBBRCX-UHFFFAOYSA-N
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Description

2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bio-Evaluation of Novel Compounds

The synthesis of novel derivatives incorporating the chromen-4-one scaffold, similar to 2-amino-6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, has been a subject of interest in scientific research. These compounds are synthesized via solvent-free reactions and cyclization processes involving various catalysts and reagents, such as Piperidine, to produce the main scaffold. These synthesized compounds undergo structural confirmation through techniques like 1H-NMR, FT-IR, and Mass spectral/LCMS analysis. The potential applications of these compounds are explored through their antimicrobial, antifungal, and antimalarial activities, providing a basis for their relevance in medicinal chemistry and therapeutic developments (Shah et al., 2016).

Anticancer Activities and Molecular Docking

Research into the anticancer activities of substituted 2-amino chromene derivatives has shown promising results. Synthesized compounds are evaluated against human breast cancer cell lines and kidney cells for cytotoxic activities. Certain compounds have displayed better anti-proliferative activities compared to known drugs like curcumin. Molecular docking studies with active compounds against specific proteins have shown good binding affinity, contributing to the understanding of their mechanism of action. This research underscores the potential of chromene derivatives in the development of new anticancer agents and the exploration of their structure-activity relationships (Parveen et al., 2017).

In Vitro Anticancer Activity of Pyrano[3, 2-c]chromene Derivatives

The synthesis of pyrano[3, 2-c]chromene derivatives and their in vitro anticancer activity against various cancer cell lines highlight the potential of these compounds in cancer therapy. The compounds are synthesized through a one-pot three-component condensation reaction, and their structures are elucidated using various spectroscopic methods. Their anticancer activity is assessed through cell viability assays, with some compounds showing significant activity against breast, colon, and liver cancer cells. The compounds' ability to induce cell cycle arrest and trigger apoptosis in cancer cells is a promising aspect of their anticancer properties (El-Agrody et al., 2020).

Properties

IUPAC Name

2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-3-13-9-14-18(26)16(21-23-12(2)11-28-21)20(22)27-19(14)15(17(13)25)10-24-7-5-4-6-8-24/h9,11,25H,3-8,10,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBJGQYYLBBRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=NC(=CS4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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